molecular formula C11H18O2S2 B3143528 Ethyl 2-(cyclopropylmethyl)-1,3-dithiane-2-carboxylate CAS No. 527385-30-4

Ethyl 2-(cyclopropylmethyl)-1,3-dithiane-2-carboxylate

Cat. No. B3143528
M. Wt: 246.4 g/mol
InChI Key: RDUGFSAQGVRWPZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of an organic compound involves a series of chemical reactions that lead to the formation of the desired compound from simpler starting materials. The analysis of the synthesis process would include the reaction conditions, the reagents and catalysts used, the yield of the product, and the mechanisms of the reactions .


Molecular Structure Analysis

The molecular structure of an organic compound is analyzed using various spectroscopic techniques such as NMR, IR, and mass spectrometry. These techniques provide information about the types of atoms in the molecule, their connectivity, and their spatial arrangement .


Chemical Reactions Analysis

The chemical reactions of an organic compound involve its interaction with other substances under specific conditions to form new compounds. The analysis of these reactions would include the reaction conditions, the products formed, and the mechanisms of the reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of an organic compound include its physical state, melting point, boiling point, solubility, stability, reactivity, and other characteristics. These properties are determined by the compound’s molecular structure and are typically measured using various experimental techniques .

Safety And Hazards

The safety and hazards associated with an organic compound relate to its toxicity, flammability, reactivity, and environmental impact. This information is typically provided in the compound’s Material Safety Data Sheet (MSDS) .

Future Directions

The future directions in the study of an organic compound could involve exploring new synthesis methods, investigating its new reactions, studying its applications in various fields such as medicine or materials science, and assessing its environmental impact .

properties

IUPAC Name

ethyl 2-(cyclopropylmethyl)-1,3-dithiane-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18O2S2/c1-2-13-10(12)11(8-9-4-5-9)14-6-3-7-15-11/h9H,2-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDUGFSAQGVRWPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(SCCCS1)CC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(cyclopropylmethyl)-1,3-dithiane-2-carboxylate

Synthesis routes and methods I

Procedure details

To a suspension of NaH (95%, 2.8 g, 111 mmol) in dry toluene (120 mL) stirring at 0° C. was dropwise added, over 10 minutes, a solution of bromomethylcyclopropane (15 g, 111 mmol), and ethyl 1,3-dithiane-2-carboxylate (17.77 g, 92.58 mmol) in dry DMF (40 mL). The ice bath was removed and the solution was stirred overnight at rt. Water was added to the solution and the phases were separated. The organic phase was dried over MgSO4, then evaporated to give 19.6 g (50%) of ethyl 2-(cyclopropylmethyl)-1,3-dithiane-2-carboxylate, which was used in the next step without purification. 1H NMR (CDCl3): δ 4.26 (2H, q, J=7.2 Hz), 3.30-3.23 (2H, m), 2.69-2.64 (2H, m), 2.16-2.11 (1H, m), 1.96 (2H, d, J=6.8 Hz), 1.91-1.81 (1H, m), 1.34 (3H, t, J=7.2 Hz), 0.93-0.86 (1H, m), 0.52-0.47 (2H, m), 0.20-0.16 (2H, m).
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2.8 g
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reactant
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120 mL
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solvent
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15 g
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17.77 g
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reactant
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40 mL
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Synthesis routes and methods II

Procedure details

To a flamed dried flask is added dry toluene (80 mL) and sodium hydride (60%, 33.5 mmol, 1.34 g). The reaction is cooled in a ice bath and a solution of ethyl 1,3 dithiane carboxylate (52 mmol, 10 g) and bromomethyl cyclopropane (62.4 mmol, 8.42 g) in DMF (24 mL) are added dropwise over 10 minutes. The ice bath is removed and the reaction is stirred for 18 h. Water is added (50 mL) and the organic layer is separated. The organic layer is washed with brine, dried (Na2SO4), and concentrated to a yellow oil (12 g, 92%). LC-ES/MS: 247.0 (M+1).
Quantity
80 mL
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reactant
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1.34 g
Type
reactant
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Quantity
10 g
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reactant
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8.42 g
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reactant
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Name
Quantity
24 mL
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solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

A solution of bromomethylcyclopropane (19.5 g, 0.144 mol) and 2-carboethoxy 1,3-dithiane (25.0 g, 0.130 mol) in dry N,N-dimethylformamide (55 mL) was added drop wise over 20 minutes to an ice cooled suspension of sodium hydride (60% oil dispersion, 6.24 g, 0.156 mol, 1.2 eq; pre-washed twice with n-pentane) in benzene (165 mL). The suspension was stirred at room temperature for 18 hours and then poured into 15% aqueous ammonium chloride. The mixture was extracted with methyl tert-butyl ether and the organic phase was separated, washed with water and then brine, dried over magnesium sulfate and filtered. The solvent was evaporated from the filtrate to give ethyl 2-(cyclopropylmethyl)-1,3-dithiane-2-carboxylate (31.2 g, 97.4%) as a light brown oil. 1H-NMR (400 MHz, CDCl3): δ=0.07-0.15 (m, 2H), 0.37-0.47 (m, 2H), 0.76-0.89 (s, 1H), 1.25 (t, J=8 Hz, 3H), 1.70-1.85 (m, 1H), 1.88 (d, J=8 Hz, 2H), 2.01-2.13 (m, 1H), 2.54-2.65 (m, 2H), 3.13-3.26 (m, 2H), 4.19 (q, J=8 Hz, 2H).
Quantity
19.5 g
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reactant
Reaction Step One
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25 g
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reactant
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[Compound]
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ice
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0 (± 1) mol
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55 mL
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oil
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0 (± 1) mol
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reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

A fifth aspect of this invention is a process for the preparation of ethyl 3-cyclopropyl-2,2-difluoropropanoate, which process comprises: (a) reacting bromomethylcyclopropane with 2-carboethoxy-1,3-dithiane in the presence of strong base to give ethyl 2-(cyclopropylmethyl)-1,3-dithiane-2-carboxylate; (b) reacting the ethyl 2-(cyclopropylmethyl)-1,3-dithiane-2-carboxylate with N-bromosuccinimide to give ethyl 3-cyclopropyl-2-oxopropanoate; and (c) reacting the ethyl 3-cyclopropyl-2-oxopropanoate with a fluorinating agent.
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Synthesis routes and methods V

Procedure details

Preferably R3 is methyl, ethyl or isopropyl. Most preferably R3 is ethyl and the compound of Formula 5 is prepared by (a) reacting bromomethylcyclopropane with 2-carboethoxy-1,3-dithiane in the presence of a strong base to give ethyl 2-(cyclopropylmethyl)-1,3-dithiane-2-carboxylate; (b) reacting the ethyl 2-(cyclopropylmethyl)-1,3-dithiane-2-carboxylate with N-bromosuccinimide to give ethyl 3-cyclopropyl-2-oxopropanoate; and (c) reacting the ethyl 3-cyclopropyl-2-oxopropanoate with bis(2-methoxyethyl)aminosulfur trifluoride.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 2-(cyclopropylmethyl)-1,3-dithiane-2-carboxylate
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Ethyl 2-(cyclopropylmethyl)-1,3-dithiane-2-carboxylate
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Ethyl 2-(cyclopropylmethyl)-1,3-dithiane-2-carboxylate
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Reactant of Route 5
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Ethyl 2-(cyclopropylmethyl)-1,3-dithiane-2-carboxylate
Reactant of Route 6
Ethyl 2-(cyclopropylmethyl)-1,3-dithiane-2-carboxylate

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